Methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate
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Overview
Description
Methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate: is a complex organic compound that belongs to the class of pyridotriazine derivatives This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and nitrogen-containing heterocycles. The key steps in the synthesis may involve:
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring.
Cyclization: Formation of the pyridotriazine ring system through cyclization reactions.
Esterification: Introduction of the methyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to changes in its oxidation state and the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 7,9-dichloro-4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate: Similar structure but with a different halogen substitution.
Methyl 7,9-dichloro-4-(4-bromophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate: Similar structure with bromine instead of fluorine.
Uniqueness
The unique combination of chlorine, fluorine, and trifluoromethyl groups in Methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate imparts distinct chemical properties, such as increased lipophilicity and potential biological activity. These features make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H9Cl2F4N3O2 |
---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2F4N3O2/c1-27-14(26)15(16(20,21)22)23-12(8-2-4-10(19)5-3-8)25-7-9(17)6-11(18)13(25)24-15/h2-7H,1H3 |
InChI Key |
OPRPTDSXBHGNQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(N=C(N2C=C(C=C(C2=N1)Cl)Cl)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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